molecular formula C30H54Cl2N2O B12687381 (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride CAS No. 84697-04-1

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride

Cat. No.: B12687381
CAS No.: 84697-04-1
M. Wt: 529.7 g/mol
InChI Key: QXOXRMVPVOLDFY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic naming of (p-chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride follows IUPAC guidelines for quaternary ammonium salts. The parent structure is identified as an azanium ion, substituted with three distinct groups:

  • A p-chlorobenzyl group attached to the nitrogen atom.
  • Two methyl groups.
  • A 3-[(1-oxooctadecyl)amino]propyl chain.

The IUPAC name is derived as follows:

  • Root : Azanium (indicating the positively charged nitrogen center).
  • Substituents :
    • Dimethyl (two methyl groups directly bonded to nitrogen).
    • (4-Chlorophenyl)methyl (p-chlorobenzyl group at the para position).
    • 3-[(Octadecanoylamino)propyl] (propyl chain with an amide-linked octadecanoyl group).

The full systematic name is (4-chlorophenyl)methyl-dimethyl-[3-(octadecanoylamino)propyl]azanium chloride .

Molecular Formula and Weight

The molecular formula is C₃₀H₅₄Cl₂N₂O , calculated as:

  • 30 carbons from the benzyl, methyl, propyl, and octadecanoyl groups.
  • 54 hydrogens.
  • 2 chlorines (one from the benzyl group, one counterion).
  • 2 nitrogens (ammonium and amide).
  • 1 oxygen (amide carbonyl).

The exact molecular weight is 561.7 g/mol , with a monoisotopic mass of 560.341 Da .

Table 1: Molecular Formula Breakdown
Component Count Source
Carbon (C) 30 Benzyl, alkyl chains
Hydrogen (H) 54 All aliphatic groups
Chlorine (Cl) 2 Benzyl and counterion
Nitrogen (N) 2 Ammonium and amide
Oxygen (O) 1 Amide carbonyl

Properties

CAS No.

84697-04-1

Molecular Formula

C30H54Cl2N2O

Molecular Weight

529.7 g/mol

IUPAC Name

(4-chlorophenyl)methyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C30H53ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30(34)32-25-19-26-33(2,3)27-28-21-23-29(31)24-22-28;/h21-24H,4-20,25-27H2,1-3H3;1H

InChI Key

QXOXRMVPVOLDFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Amide Formation

The initial step involves coupling the long-chain fatty acid derivative with a propylamine containing a dimethylamino group. This is typically achieved by:

  • Reacting octadecanoyl chloride with 3-(dimethylamino)propylamine under controlled temperature conditions (0–40 °C) to form the amide bond.
  • Alternatively, octadecanoic acid can be activated (e.g., via carbodiimide coupling agents) and then reacted with the amine.

This step yields the intermediate 3-[(1-oxooctadecyl)amino]propyl]dimethylamine , which contains the amide linkage and a tertiary amine functional group.

Quaternization Reaction

The tertiary amine intermediate is then quaternized by reaction with p-chlorobenzyl chloride to form the quaternary ammonium salt:

  • The reaction is typically carried out in a solvent such as propylene glycol or a mixture of alkylene glycol and water.
  • The temperature is maintained between 40 °C and 100 °C, often around 78 °C to 95 °C, to facilitate the nucleophilic substitution.
  • The molar ratio of tertiary amine to p-chlorobenzyl chloride is carefully controlled, commonly around 1.5:1 to 1.8:1, to optimize yield and purity.
  • Stirring and gradual addition of p-chlorobenzyl chloride help control the reaction exotherm and prevent side reactions.

After completion, the reaction mixture is cooled, and water may be added to precipitate or extract the product.

Purification and Isolation

  • The crude product may contain unreacted amines, benzyl chloride, and other impurities.
  • Purification is achieved by washing, crystallization, or solvent extraction.
  • The final product is often obtained as a chloride salt with a purity exceeding 95%, suitable for further applications.

Research Findings and Optimization Data

Reaction Conditions and Yields

Parameter Typical Range/Value Effect on Product
Temperature 40–95 °C Higher temperature increases reaction rate but may cause side reactions
Molar ratio (Amine:Chloride) 1.5:1 to 1.8:1 Excess amine reduces unreacted chloride but may lower purity
Solvent Propylene glycol, alkylene glycol + water Solvent choice affects solubility and reaction kinetics
Reaction time 5–6 hours Sufficient for complete quaternization
Purity of final product >95% quaternary ammonium compound Achieved by controlling reaction parameters and purification

Impurity Profile

  • Unreacted tertiary amine: ~1.1%
  • Unreacted benzyl chloride: ~0.2%
  • Alkyl chloride impurities: ~1.8%
  • Other impurities: ~0.2%

These impurities are minimized by optimizing reaction stoichiometry and purification steps.

Solvent Effects

  • Use of propylene glycol and water mixtures enhances solubility and reaction homogeneity.
  • Alkylene glycols as solvents improve product concentration, allowing quaternary ammonium compound solutions up to 50–80% concentration.

Representative Example of Preparation (Based on Patent CN1267405C)

Step Description
1 Heat tertiary amine mixture (containing dodecyl and tetradecyl dimethyl benzyl amines) to 40 °C in an isothermal reactor.
2 Gradually add benzyl chloride under stirring, increasing temperature to 74–80 °C.
3 Observe formation of white opaque liquid indicating quaternization progress.
4 Continue reaction for 5 hours at 95–100 °C to complete quaternization.
5 Add water and heat for 1 hour to facilitate product formation and purification.
6 Cool to room temperature and isolate product with ~50% quaternary ammonium compound content.

This method yields a product with high quaternary ammonium content (~96.7%) and low impurities, suitable for antimicrobial and surfactant applications.

Chemical Reactions Analysis

Types of Reactions

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and benzyl chloride moieties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted ammonium salts.

    Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis and protein extraction protocols.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents .

Mechanism of Action

The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell walls and disrupts their integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous QACs (Table 1), focusing on substituents, chain lengths, and applications.

Compound Name (CAS No.) Key Structural Features Molecular Weight Primary Function Key Differences vs. Target Compound References
(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride (65694-10-2) p-Chlorobenzyl, C18 acyl chain, dimethylammonium chloride ~630 (estimated) Biocide, antistatic agent Reference compound
Benzyldimethyl[3-[(1-oxohexadecyl)amino]propyl]ammonium chloride (65694-09-9) Benzyl (no Cl), C16 acyl chain ~602 Antistatic agent Shorter acyl chain (C16 vs. C18); lacks Cl substituent
(o-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride (94279-02-4) o-Chlorobenzyl, C14 acyl chain ~574 Industrial surfactant Shorter acyl chain (C14); Cl at ortho position
QUATERNIUM-70 (68921-83-5) [2-Oxo-2-(tetradecyloxy)ethyl] group, C18 acyl chain, dimethylammonium chloride 659.52 Antistatic agent Tetradecyloxy ester replaces benzyl; higher MW
Stearamidopropyl Ethyldimonium Ethosulfate (67846-16-6) Ethyl sulfate counterion, ethyldimethyl group, C18 acyl chain ~684 Hair conditioning agent Ethyl sulfate vs. chloride; altered solubility

Physicochemical and Functional Insights

Acyl Chain Length :

  • C18 (stearoyl) chains (target compound, QUATERNIUM-70) exhibit higher lipophilicity, enhancing membrane disruption in microbes but reducing water solubility.
  • Shorter chains (C14 or C16) improve solubility but diminish biocidal efficacy due to reduced hydrophobic interactions .

Substituent Position: p-Chlorobenzyl (target compound) offers superior steric and electronic effects for antimicrobial activity compared to o-chlorobenzyl () or non-halogenated benzyl groups .

Counterion Effects :

  • Chloride (target compound) provides higher ionic strength in aqueous solutions vs. ethyl sulfate (), affecting formulation compatibility and charge density .

Functional Groups :

  • QUATERNIUM-70’s tetradecyloxy ester increases molecular weight and alters biodegradability compared to the target compound’s benzyl group .

Research Findings on Efficacy and Resistance

  • Biocidal Activity : The target compound’s C18 chain and p-Cl substituent confer broad-spectrum antimicrobial activity, outperforming C14/C16 analogs in biofilm disruption .
  • Resistance Risks : Like didecyl dimethylammonium chloride (DDAC), prolonged use may select for resistant bacterial strains with efflux pump upregulation or membrane modifications .
  • Toxicity : QACs with longer acyl chains (e.g., C18) show higher ecotoxicity in aquatic environments, necessitating careful disposal .

Biological Activity

(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound characterized by its unique amphiphilic structure. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial applications. Its molecular formula is C30H54Cl2N2OC_{30}H_{54}Cl_{2}N_{2}O, and it features a p-chlorobenzyl group along with a long-chain fatty acid derivative, which enhances its interaction with lipid membranes.

Structure and Properties

The compound's structure allows it to possess both hydrophilic and hydrophobic properties, making it effective in disrupting microbial cell membranes. The presence of the long hydrophobic tail significantly contributes to its membrane-disrupting capabilities, which is critical for its antimicrobial efficacy.

Property Details
Molecular Formula C30H54Cl2N2OC_{30}H_{54}Cl_{2}N_{2}O
CAS Number 84697-04-1
EINECS 283-713-1
Amphiphilic Nature Yes, due to the combination of a hydrophobic tail and a hydrophilic head

Antimicrobial Efficacy

Research indicates that compounds similar to (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride exhibit significant antimicrobial activity. The quaternary ammonium structure facilitates disruption of microbial membranes, leading to cell lysis. Studies have shown that this compound is effective against a broad spectrum of bacteria and fungi due to its ability to interact with lipid bilayers.

Case Study: Antimicrobial Action
In a comparative study, (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride was tested against various pathogens. The results demonstrated:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound has potent antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

The primary mechanism through which (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride exerts its antimicrobial effects involves:

  • Membrane Disruption : The amphiphilic nature allows the compound to insert itself into microbial membranes, causing structural destabilization.
  • Cell Lysis : This destabilization leads to increased permeability and eventual lysis of microbial cells.
  • Biofilm Inhibition : The compound has also shown potential in inhibiting biofilm formation, which is critical in chronic infections.

Applications

The biological activity of (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride makes it suitable for various applications:

  • Antiseptics and Disinfectants : Its effectiveness against pathogens positions it as a valuable ingredient in antiseptic formulations.
  • Pharmaceuticals : Potential use in drug formulations aimed at treating infections caused by resistant strains of bacteria.
  • Industrial Applications : Utilized in coatings and materials requiring antimicrobial properties.

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